molecular formula C15H18BN3O2 B14779714 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine

Cat. No.: B14779714
M. Wt: 283.14 g/mol
InChI Key: SBNYLSDJCRNHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine is a complex organic compound that features a pyridine ring substituted with a pyrimidine ring and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine typically involves the following steps:

    Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the use of a palladium catalyst to facilitate the reaction between an aryl halide and bis(pinacolato)diboron.

    Coupling Reaction: The pyridine ring is then coupled with the pyrimidine ring using a Suzuki-Miyaura coupling reaction. This reaction also employs a palladium catalyst and typically occurs in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine or pyrimidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.

Scientific Research Applications

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for versatile modifications, making it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in the design of new drugs and therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The pyridine and pyrimidine rings contribute to the compound’s ability to interact with various biological pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a similar dioxaborolane group but is attached to an aniline ring instead of a pyridine-pyrimidine system.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has the dioxaborolane group attached to a pyridine ring, similar to the target compound but without the pyrimidine substitution.

Uniqueness

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine is unique due to its dual-ring system, which provides enhanced reactivity and versatility. The presence of both pyridine and pyrimidine rings allows for a broader range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H18BN3O2

Molecular Weight

283.14 g/mol

IUPAC Name

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine

InChI

InChI=1S/C15H18BN3O2/c1-14(2)15(3,4)21-16(20-14)12-7-11(8-18-9-12)13-5-6-17-10-19-13/h5-10H,1-4H3

InChI Key

SBNYLSDJCRNHER-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=NC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.